molecular formula C22H18FN3O3S B2916060 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide CAS No. 920193-91-5

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide

Cat. No.: B2916060
CAS No.: 920193-91-5
M. Wt: 423.46
InChI Key: JNUMAYCCRKFVLG-UHFFFAOYSA-N
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide is a synthetic organic compound designed for advanced chemical and biochemical research. This complex molecule is built around a naphthalene-2-sulfonamide core, a structure featured in investigated bioactive compounds , linked to a 4-fluorophenyl-substituted pyridazine ring via an ether chain. This specific architecture suggests potential for diverse research applications. Sulfonamide derivatives are recognized in medicinal chemistry for their ability to interact with enzyme active sites; for instance, related compounds have been studied as inhibitors of hydrolytic enzymes like α-glucosidase and α-amylase, which are relevant in metabolic disorder research . The naphthalene moiety, as seen in other research compounds, may contribute to binding with hydrophobic pockets on proteins . The incorporation of a pyridazine ring, a common pharmacophore, further enhances the molecule's potential as a scaffold for probing biological pathways or developing enzyme inhibitors. This product is provided for research purposes only and is strictly for non-human, non-therapeutic use. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c23-19-8-5-17(6-9-19)21-11-12-22(26-25-21)29-14-13-24-30(27,28)20-10-7-16-3-1-2-4-18(16)15-20/h1-12,15,24H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUMAYCCRKFVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCOC3=NN=C(C=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)naphthalene-2-sulfonamide is a complex organic compound that has garnered attention in recent research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20FN3O5S, with a molecular weight of 433.5 g/mol. The compound features a pyridazine ring substituted with a 4-fluorophenyl group , an ethoxy linkage , and a naphthalene sulfonamide moiety . These structural components are crucial for its biological activity.

PropertyValue
Molecular FormulaC20H20FN3O5S
Molecular Weight433.5 g/mol
CAS Number920402-23-9

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorophenyl group and pyridazine ring play significant roles in binding affinity and specificity towards these targets, potentially modulating their activity and influencing various biochemical pathways.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic effects in conditions such as cancer or inflammation.
  • Receptor Modulation : The compound may also act as an antagonist or agonist at specific receptors, affecting downstream signaling pathways that regulate cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria vary, indicating differing levels of susceptibility.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for antiviral potential. It has shown promise in inhibiting viral replication in vitro, particularly against RNA viruses. For instance, it has been reported to exhibit activity against the influenza virus with an EC50 value indicating effective concentration levels.

Case Studies

  • Study on Anticancer Properties : A study published in MDPI explored various derivatives of pyridazine compounds, including this compound). These derivatives demonstrated significant cytotoxic effects on cancer cell lines, suggesting potential for development as anticancer agents .
  • Research on Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound maintained activity against strains that were otherwise resistant to conventional antibiotics .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Substituents Biological Activity Melting Point (°C) Synthesis Yield (%)
Target Compound C₁₉H₁₆FN₃O₃S* Pyridazine, 4-fluorophenyl, naphthalene sulfonamide Potential enzyme inhibition N/A N/A
N-((3s,5s,7s)-adamantan-1-yl)-6-(dimethylamino)-naphthalene-2-sulfonamide (2b) C₂₂H₂₇N₃O₂S Adamantyl, dimethylamino, naphthalene sulfonamide Antioxidant N/A N/A
11d (Pyridine-thiazolidinone derivative) C₃₁H₂₃ClFN₃O₃S Thiazolidinone, 4-fluorophenyl, tetrahydronaphthalene Anticancer (in vitro) 240–242 62
Benzenesulfonamide derivative (2g) C₂₃H₂₈N₂O₄S₂ Tetramethylpiperidinyloxy, benzenesulfonamide N/A N/A 43
N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-2-sulfonamide C₂₁H₂₅N₃O₂S₂ Thiophene, methylpiperazine, naphthalene sulfonamide N/A N/A N/A

*Calculated molecular formula based on IUPAC name.

Key Observations

Heterocyclic Core Variations :

  • The target compound’s pyridazine ring differs from the pyridine in 11d and the adamantane in 2b . Pyridazine’s dual nitrogen atoms may enhance hydrogen-bonding interactions compared to pyridine or adamantane-based structures.
  • The fluorophenyl group is a shared feature in the target compound and 11d, suggesting its role as a pharmacophore for target engagement .

Biological Activity: Compound 2b exhibits antioxidant activity due to its dimethylamino and adamantyl groups, which stabilize free radicals . The target compound lacks these groups but may instead target enzymes like ceramidases, as suggested by sulfonamide derivatives in related studies . Compound 11d, with a thiazolidinone moiety, shows in vitro anticancer activity, highlighting how auxiliary functional groups (e.g., thiazolidinone) can direct therapeutic outcomes .

Synthesis and Physical Properties :

  • Yields for analogous compounds range from 43% (2g) to 73% (11f) , suggesting that the target compound’s synthesis may require optimization for scalability.
  • High melting points in 11d (240–242°C) and 11f (260–262°C) correlate with rigid heterocyclic frameworks, implying that the target compound’s pyridazine core may similarly confer thermal stability.

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